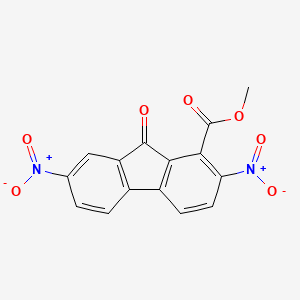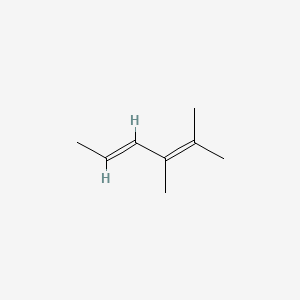
(E)-2,4-Hexadiene, 2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,4-Hexadiene, 2,3-dimethyl- is an organic compound with the molecular formula C8H14 It is a type of diene, which means it contains two double bonds The “E” designation indicates that the two highest priority substituents on each carbon of the double bond are on opposite sides, giving it a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-2,4-Hexadiene, 2,3-dimethyl- can be synthesized through several methods. One common approach involves the dehydrohalogenation of appropriate precursors. For instance, starting with 2,3-dimethyl-2,4-dibromohexane, a strong base such as potassium tert-butoxide can be used to eliminate hydrogen bromide, forming the desired diene.
Industrial Production Methods
In an industrial setting, the production of (E)-2,4-Hexadiene, 2,3-dimethyl- might involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the dehydrohalogenation or other relevant reactions under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,4-Hexadiene, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of (E)-2,4-Hexadiene, 2,3-dimethyl- can yield the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid in a nonaqueous solvent like chloroform or acetone.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Halogens such as bromine or chlorine in the presence of a suitable solvent.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alkanes: Formed through hydrogenation.
Halogenated Compounds: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
(E)-2,4-Hexadiene, 2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (E)-2,4-Hexadiene, 2,3-dimethyl- exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the electrophilic oxygen atom of the oxidizing agent reacts with the nucleophilic carbon-carbon double bond, forming an epoxide ring . This involves a concerted reaction with a four-part, circular transition state.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2,4-Hexadiene, 2,3-dimethyl-: The cis isomer of the compound, with different physical and chemical properties due to the different spatial arrangement of substituents.
2,3-Dimethyl-2-butene: A similar diene with a different carbon chain length and substitution pattern.
Uniqueness
(E)-2,4-Hexadiene, 2,3-dimethyl- is unique due to its specific trans configuration, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for studying the effects of geometric isomerism on chemical behavior.
Propiedades
Número CAS |
59681-35-5 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
(4E)-2,3-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6H,1-4H3/b6-5+ |
Clave InChI |
XPQJKTHTVOZXGD-AATRIKPKSA-N |
SMILES isomérico |
C/C=C/C(=C(C)C)C |
SMILES canónico |
CC=CC(=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


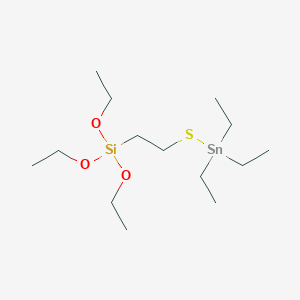

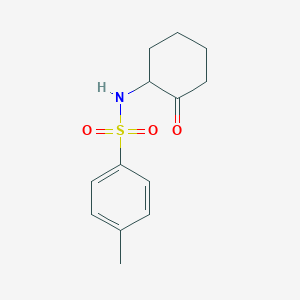


![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)
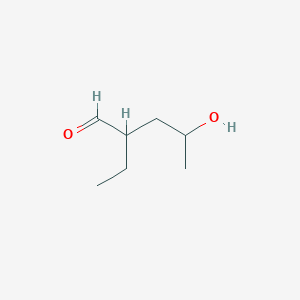




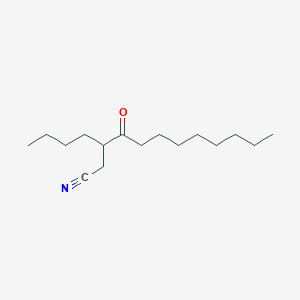
![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
